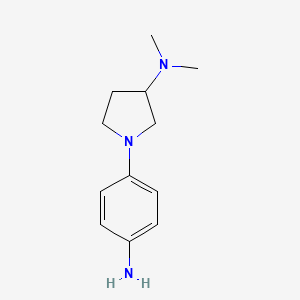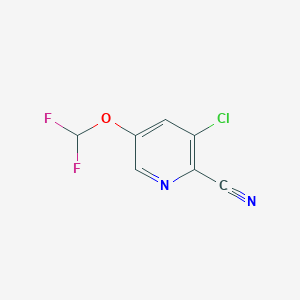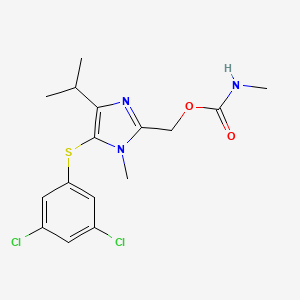
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole, which can be obtained through the reduction of indole using hydrogenation methods.
Carboxamide Formation: The carboxamide group is introduced by reacting the 2,3-dihydro-1H-indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or viral replication.
Comparison with Similar Compounds
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- can be compared with other indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, which can lead to different biological activities and reactivity.
2,3-Dihydro-1H-indole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylindole: Similar in structure but without the carboxamide group, affecting its biological activity and chemical properties.
Properties
CAS No. |
62368-09-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,2-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9-5-3-4-6-10(9)13(8)11(14)12-2/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
TUYCIJKMNWFKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



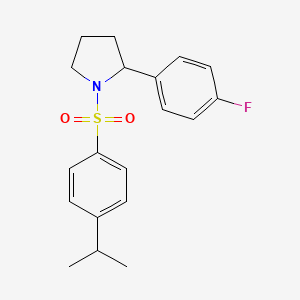
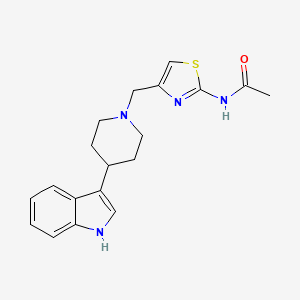
![Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730629.png)
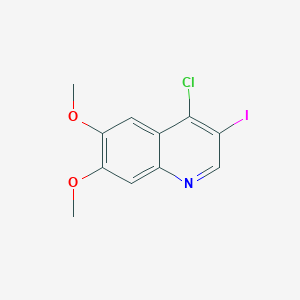

![2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B8730637.png)
